molecular formula C7H5BrFNO2 B2451433 3-Amino-6-bromo-2-fluorobenzoic acid CAS No. 1516801-51-6

3-Amino-6-bromo-2-fluorobenzoic acid

Cat. No.: B2451433
CAS No.: 1516801-51-6
M. Wt: 234.024
InChI Key: TUBIQSWDMJFTST-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-fluorobenzoic acid is an organic compound belonging to the benzoic acid class. It is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is commonly used in the production of pharmaceuticals, agrochemicals, and other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-2-fluorobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of o-fluorobenzonitrile, followed by reduction of the nitro group to an amino group, bromination, diazo-deamination, and hydrolysis . The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized benzoic acids.

Scientific Research Applications

3-Amino-6-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups on the benzene ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-bromo-2-fluorobenzoic acid: Similar in structure but with different positional isomers.

    2-Amino-6-fluorobenzoic acid: Lacks the bromo substituent, affecting its reactivity and applications.

    3-Amino-2-fluorobenzoic acid: Lacks the bromo substituent, leading to different chemical properties.

Uniqueness

3-Amino-6-bromo-2-fluorobenzoic acid is unique due to the specific combination of amino, bromo, and fluoro groups on the benzene ring. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

3-amino-6-bromo-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIQSWDMJFTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516801-51-6
Record name 3-amino-6-bromo-2-fluorobenzoic acid
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